十六烷酸-d31

描述

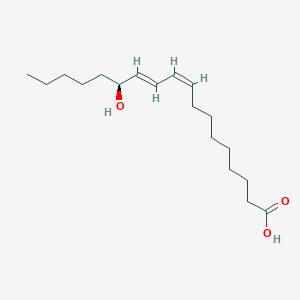

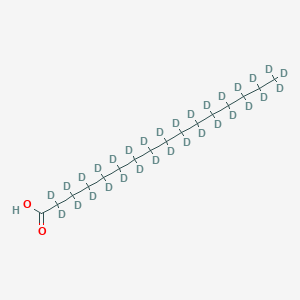

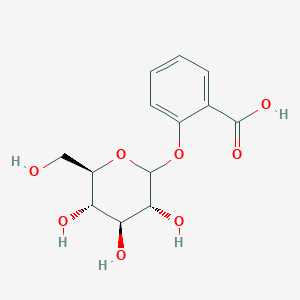

Hexadecanoic-d31 acid, also known as Palmitic acid-d31, is an isotopic analogue of Palmitic acid . It is a saturated long-chain fatty acid found in fats, milk, and meat, and is a major component of palm oil and palm kernel oil . The chemical formula of Hexadecanoic-d31 acid is CD3(CD2)14CO2H .

Synthesis Analysis

The synthesis of Hexadecanoic-d31 acid involves two stages . In the first stage, 1-hexadecylcarboxylic acid reacts with d8-isopropanol in the presence of 10% Pt/activated carbon and water-d2 at 120°C for 24 hours. In the second stage, the reaction mixture is treated with water and sodium hydroxide at 70°C for 24 hours .

科学研究应用

1. Synthesis of Saturated and Unsaturated Fatty Acids Palmitic acid-d31 can be used in the synthesis of both saturated and unsaturated fatty acids . This is particularly useful in research studies that aim to understand the role and function of these fatty acids in various biological processes.

Quantitative Determination of Fatty Acids

This compound is used in the quantitative determination of fatty acids from plastic labware . This application is crucial in research fields that require precise measurement of fatty acid content, such as in nutritional studies or in the analysis of biochemical samples.

Internal Standard for Quantification

Palmitic acid-d31 serves as an internal standard for the quantification of palmitic acid by Gas Chromatography (GC) or Liquid Chromatography Mass Spectrometry (LC-MS) . This helps in achieving accurate and reliable results in analytical chemistry and biochemistry.

Lipid Biochemistry

In lipid biochemistry, Palmitic acid-d31 is used to study the acylation of palmitic acid to proteins . This process facilitates the anchoring of membrane-bound proteins to the lipid bilayer and the trafficking of intracellular proteins. It also promotes protein-vesicle interactions and regulates various G protein-coupled receptor functions .

Metabolic Studies

Palmitic acid-d31 is used in metabolic studies, particularly in understanding metabolic diseases like diabetes and metabolic syndrome . For instance, red blood cell palmitic acid levels are increased in patients with metabolic syndrome compared to patients without metabolic syndrome. These levels are also increased in the plasma of patients with type 2 diabetes compared to individuals without diabetes .

Research on Oxidative Stress Tolerance

Although not directly mentioned in the search results, it’s worth noting that palmitic acid, the non-deuterated form of Palmitic acid-d31, has been used in research exploring the oxidative stress tolerance of Saccharomyces cerevisiae . It’s plausible that Palmitic acid-d31 could be used in similar studies, providing a deuterated standard for more precise measurements.

作用机制

Target of Action

Hexadecanoic-d31 acid, also known as Palmitic acid-d31, is an isotopic analogue of palmitic acid . Palmitic acid is a saturated fatty acid that is widely present in nature, commonly found in palm oil and other vegetable oils

Mode of Action

It is known that palmitic acid-d31 can be used in the synthesis of saturated and unsaturated fatty acids . It is also used in the quantitative determination of fatty acids from plastic labware .

Biochemical Pathways

In a co-culture system of S. cerevisiae and E. coli, it was found that hexadecanoic acid (palmitic acid) promotes oxidative stress tolerance of S. cerevisiae cells . The co-cultured E. coli could enhance S. cerevisiae cell viability through improving its membrane stability and reducing the oxidized lipid level . Exogenous addition of hexadecanoic acid did suggest its contribution to higher oxidative stress tolerance of S. cerevisiae .

Result of Action

It is known that the compound can contribute to higher oxidative stress tolerance ofS. cerevisiae .

Action Environment

It is known that the compound is stable under normal conditions .

属性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-SAQPIRCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583617 | |

| Record name | (~2~H_31_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexadecanoic-d31 acid | |

CAS RN |

39756-30-4 | |

| Record name | (~2~H_31_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitic d31 acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Palmitic acid-d31 (Hexadecanoic-d31 acid) used in biological research?

A: Palmitic acid-d31 is a deuterated form of palmitic acid, a common saturated fatty acid. The deuterium labeling allows researchers to track its uptake and metabolism within cells and organisms using vibrational spectroscopic techniques like Fourier transform infrared (FTIR) microspectroscopy [, ]. This is because the C-D bond vibrates at a different frequency than the C-H bond, creating a distinct spectral signature.

Q2: Can you elaborate on the applications of Palmitic acid-d31 in studying lipid interactions?

A: One application is the investigation of lipid transfer between different cell types. For instance, researchers used Palmitic acid-d31 to directly demonstrate the transfer of lipids from adipocytes to prostate cancer cells []. By loading adipocytes with Palmitic acid-d31 and co-culturing them with prostate cancer cells, the researchers could track the movement of the labeled fatty acid using FTIR microspectroscopy. This provided evidence for the direct transfer of lipids, supporting the hypothesis that adipocytes can fuel cancer cell growth.

Q3: How does the use of Palmitic acid-d31 in live cell imaging benefit from advances in microscopy?

A: Recent advancements in microscopy techniques, such as femtosecond stimulated Raman loss (fSRL) microscopy, have significantly enhanced the sensitivity of vibrational imaging []. This technique, coupled with the use of Palmitic acid-d31, allows for real-time, bond-selective imaging of lipid dynamics within living cells with minimal photodamage. For example, researchers used fSRL microscopy and Palmitic acid-d31 to visualize the distribution of the labeled fatty acid inside live cells and even perform 3D sectioning of fat storage in live C. elegans [].

Q4: What are the challenges associated with live cell imaging using FTIR microspectroscopy, and how can they be addressed?

A: Live cell imaging with FTIR microspectroscopy faces challenges due to the strong infrared absorbance of water and maintaining cell viability outside a controlled environment []. Researchers developed a simple dynamic flow system that allows for prolonged sample viability during measurement, extending the observation window to at least 24 hours []. This system facilitates the study of dynamic processes like Palmitic acid-d31 uptake at different time points and opens possibilities for investigating drug-cell interactions and other cellular responses.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-](/img/structure/B154686.png)

![Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1)](/img/structure/B154690.png)